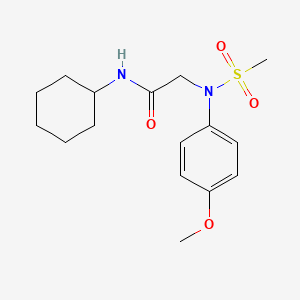
N-(2,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DMP 323, is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
Wirkmechanismus
CA IX is an enzyme that plays a role in regulating the pH of cancer cells. Cancer cells produce lactic acid as a byproduct of metabolism, which can lower the pH of the extracellular environment. CA IX helps to neutralize this acidity by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. DMP 323 inhibits the activity of CA IX, leading to a decrease in the pH of the extracellular environment. This decrease in pH can lead to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on tumor growth and metastasis, DMP 323 has been shown to have other biological effects. DMP 323 has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. DMP 323 has also been shown to inhibit the formation of blood vessels in tumors, a process known as angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMP 323 is its specificity for CA IX. This specificity allows for targeted inhibition of CA IX without affecting other carbonic anhydrase enzymes. However, one limitation of DMP 323 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMP 323. One area of interest is the development of more soluble analogs of DMP 323. Another area of interest is the use of DMP 323 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in using DMP 323 as a diagnostic tool for imaging CA IX expression in tumors. Finally, there is interest in investigating the role of CA IX in other diseases, such as osteoporosis and glaucoma.
Synthesemethoden
The synthesis of DMP 323 involves several steps. First, 2,4-dimethylbenzenesulfonyl chloride is reacted with 2-pyrrolidinone to form N-(2,4-dimethylphenyl)-2-pyrrolidinone-4-sulfonyl chloride. This intermediate is then reacted with aniline to form the final product, DMP 323. The overall yield of this synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
DMP 323 has been extensively studied for its potential use in cancer therapy. CA IX is overexpressed in many types of cancer cells, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and metastasis in preclinical models. DMP 323 has also been investigated for its use in imaging CA IX expression in tumors using positron emission tomography (PET).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-10-17(14(2)12-13)19-24(22,23)16-8-6-15(7-9-16)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPKAPJEAIDAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)



